The presence of the tert-butoxycarbonyl (Boc) protecting group indicates 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid could be a useful intermediate in organic synthesis. The Boc group is a common protecting group for amines, as it can be selectively removed under mild acidic or basic conditions. This allows chemists to protect an amine functionality while performing reactions on other parts of the molecule [].
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, also known by its CAS number 142929-49-5, is a chemical compound with the molecular formula C9H17NO5. It features a tert-butoxycarbonyl protecting group attached to an amino group, which is further connected to an ethoxy and acetic acid moiety. The compound is characterized by its high solubility in polar solvents and has a molecular weight of 219.24 g/mol. Its structural formula reveals multiple functional groups, including amine, ether, and carboxylic acid functionalities, which contribute to its reactivity and utility in various
The presence of the tert-butoxycarbonyl group allows for selective deprotection under mild acidic conditions, making this compound useful in synthetic organic chemistry. It can undergo hydrolysis to yield the corresponding amino acid derivative upon removal of the tert-butoxycarbonyl group. Additionally, the carboxylic acid functionality can participate in esterification reactions, forming esters with alcohols or amines .
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid typically involves the following steps:
This multi-step synthesis allows for the introduction of various functional groups while maintaining selectivity during reactions .
The compound has several applications in medicinal chemistry and biochemistry:
Interaction studies involving 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid focus on its role as an inhibitor for specific enzymes. For instance, it has been noted for its potential interaction with glucosamine synthase, which is crucial for carbohydrate metabolism. Understanding these interactions can provide insights into its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid | Tert-butoxycarbonyl protected amine; ethoxy; carboxylic acid | Versatile intermediate; high solubility |
N-Boc-glycine | Tert-butoxycarbonyl protected; simple amino structure | Lacks additional ether functionality |
N-Boc-serine | Tert-butoxycarbonyl protected; hydroxyl group | Different solubility characteristics |
N-Boc-alanine | Tert-butoxycarbonyl protected; simple amino structure | No ether functionality |
The unique combination of functional groups in 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid enhances its reactivity and applicability in synthetic pathways compared to these similar compounds .
The compound’s structure comprises three modular units:
Boc-NH-PEG1-CH2COOH links cytotoxic payloads to antibodies via lysine or cysteine residues, enhancing tumor specificity.
In PROTAC molecules like ARV-471, the linker ensures optimal distance between cereblon ligands and target proteins (e.g., estrogen receptor).
Used in glucagon-like peptide-1 (GLP-1) analogs to prolong half-life via PEGylation.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid represents a structurally complex organic compound characterized by multiple functional groups and intermediate molecular weight. The compound possesses the molecular formula C₉H₁₇NO₅, corresponding to a molecular weight of 219.23 grams per mole [1]. The exact mass, determined through high-resolution mass spectrometry, is 219.11067264 Daltons, confirming the precision of the molecular weight determination [1].
The systematic IUPAC nomenclature designates this compound as 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid, reflecting its structural complexity and functional group arrangement [1]. This compound is officially registered under CAS Registry Number 142929-49-5, facilitating its identification in chemical databases and regulatory frameworks [1] [2].
The molecular architecture features a distinctive arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, with the SMILES notation CC(C)(C)OC(=O)NCCOCC(=O)O providing a linear representation of its connectivity [1]. The InChI key UPBQMAHYLWJGDW-UHFFFAOYSA-N serves as a unique computational identifier for database searches and chemical informatics applications [1].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₇NO₅ | PubChem CID 15000283 [1] |
Molecular Weight | 219.23 g/mol | PubChem 2.2 (2025) [1] |
Exact Mass | 219.11067264 Da | PubChem 2.2 (2025) [1] |
CAS Registry Number | 142929-49-5 | ECHA Registry [2] |
IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid | Lexichem TK 2.7.0 [1] |
The molecular structure of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid encompasses multiple distinct functional domains that contribute to its overall chemical behavior and biological activity. The compound contains two hydrogen bond donor sites, specifically the carboxylic acid proton and the carbamate nitrogen-hydrogen group [1]. Additionally, five hydrogen bond acceptor sites are present, distributed among the oxygen atoms in the ether linkage, carbonyl groups, and carboxyl functionality [1].
The rotatable bond count of seven indicates substantial molecular flexibility, primarily arising from the ethoxy linker region and the tert-butyl group rotation [1]. This conformational freedom allows the molecule to adopt multiple spatial arrangements, influencing its interaction with biological targets and synthetic reagents. The topological polar surface area measures 84.9 square angstroms, indicating moderate polarity that suggests selective solubility characteristics in different solvent systems [1].
The heavy atom count of fifteen atoms provides insight into the molecular size and complexity, positioning this compound as a substantial building block for synthetic applications [1]. The calculated partition coefficient (XLogP3-AA) of 0.4 demonstrates a favorable balance between hydrophilic and lipophilic properties, suggesting potential for crossing biological membranes while maintaining aqueous solubility [1].
Analysis of the stereochemical features reveals that 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid contains no defined stereocenters, as confirmed by computational analysis showing zero defined atom stereocenter count [1]. This absence of chiral centers simplifies synthetic considerations and eliminates concerns regarding stereoisomeric mixtures in preparative applications.
The molecular geometry around the carbamate nitrogen exhibits planar characteristics due to resonance stabilization between the nitrogen lone pair and the adjacent carbonyl group [3]. This planarity restricts rotation around the carbon-nitrogen bond, influencing the overall conformational landscape of the molecule. Research on tert-butoxycarbonyl derivatives has demonstrated that the urethane amide bond can adopt both cis and trans conformations, with nearly equal energies in many cases [3].
The conformational preferences of the ethoxy linker region provide additional flexibility to the molecular framework. The carbon-oxygen-carbon bond angles in the ethoxy chain allow for gauche and anti arrangements, contributing to the overall conformational diversity. This flexibility is particularly important for applications requiring specific spatial orientations, such as peptide synthesis and drug conjugation reactions .
Irritant